4-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid is a useful research compound. Its molecular formula is C21H31NO7 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(4-allyl-2-methoxyphenoxy)propyl]-2,6-dimethylmorpholine oxalate is 409.21005233 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity
The study of eugenol, a compound structurally similar to the 4-allyl-2-methoxyphenoxy component of the query molecule, has demonstrated significant antioxidant properties. Eugenol showed the most potent antioxidant activity and radical-scavenging activity compared to other phenolic compounds, suggesting that derivatives of eugenol, including those with additional functional groups, could possess enhanced antioxidant capabilities (Gülçin, 2011).
Kinase Activity Inhibition
Research on the optimization of quinolinecarbonitrile derivatives has led to compounds with potent Src kinase inhibition, which is crucial for developing cancer therapies. The introduction of specific functional groups, like the morpholinyl group, can significantly enhance the inhibitory effect on Src kinase activity, suggesting the potential application of similar structures in cancer treatment (Boschelli et al., 2001).
Photocatalytic Degradation
The photocatalytic Fenton reaction has been utilized for the complete degradation of organic pollutants in water, demonstrating the potential of certain organic compounds in enhancing photocatalytic processes. This finding suggests that derivatives of methoxyphenols might be explored for environmental cleanup applications (Pignatello & Sun, 1995).
Anticancer Properties
Derivatives of eugenol, particularly those modified to enhance potency, have shown significant anticancer activity against breast cancer cells. This suggests the potential of structurally related compounds, including those containing morpholine and oxalate groups, in developing anticancer therapies (Alam, 2022).
Properties
IUPAC Name |
4-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.C2H2O4/c1-5-7-17-8-9-18(19(12-17)21-4)22-11-6-10-20-13-15(2)23-16(3)14-20;3-1(4)2(5)6/h5,8-9,12,15-16H,1,6-7,10-11,13-14H2,2-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTDRWWVNWZNEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2)CC=C)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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